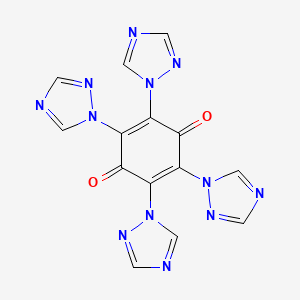
2,3,5,6-Tetra(1H-1,2,4-triazol-1-yl)cyclohexa-2,5-diene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5,6-Tetra(1H-1,2,4-triazol-1-yl)cyclohexa-2,5-diene-1,4-dione is a complex organic compound characterized by the presence of four 1H-1,2,4-triazol-1-yl groups attached to a cyclohexa-2,5-diene-1,4-dione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetra(1H-1,2,4-triazol-1-yl)cyclohexa-2,5-diene-1-4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexa-2,5-diene-1,4-dione with 1H-1,2,4-triazole in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters are carefully controlled to minimize impurities and maximize efficiency. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,5,6-Tetra(1H-1,2,4-triazol-1-yl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield partially or fully reduced products.
Substitution: The triazole groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and pH, are tailored to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized triazole compounds .
Wissenschaftliche Forschungsanwendungen
2,3,5,6-Tetra(1H-1,2,4-triazol-1-yl)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,3,5,6-Tetra(1H-1,2,4-triazol-1-yl)cyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets. The triazole groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity. In medicinal applications, the compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole Derivatives: Compounds such as 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones and 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole.
Tetrazole Compounds: Examples include 2,4,6-tris[bis(1H-tetrazol-5-yl)amino]-1,3,5-triazine.
Uniqueness
2,3,5,6-Tetra(1H-1,2,4-triazol-1-yl)cyclohexa-2,5-diene-1,4-dione is unique due to its multiple triazole groups attached to a cyclohexa-dione core, providing a versatile scaffold for further functionalization and applications in various fields .
Eigenschaften
Molekularformel |
C14H8N12O2 |
|---|---|
Molekulargewicht |
376.29 g/mol |
IUPAC-Name |
2,3,5,6-tetrakis(1,2,4-triazol-1-yl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C14H8N12O2/c27-13-9(23-5-15-1-19-23)10(24-6-16-2-20-24)14(28)12(26-8-18-4-22-26)11(13)25-7-17-3-21-25/h1-8H |
InChI-Schlüssel |
BGNIXBGKOCWKMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NN(C=N1)C2=C(C(=O)C(=C(C2=O)N3C=NC=N3)N4C=NC=N4)N5C=NC=N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


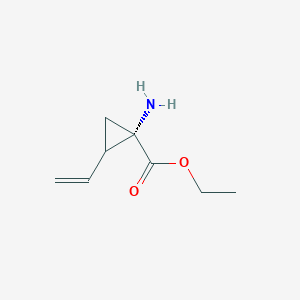

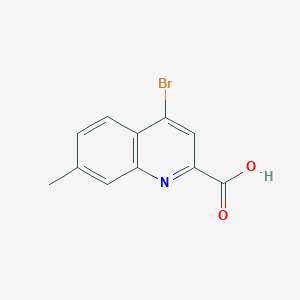

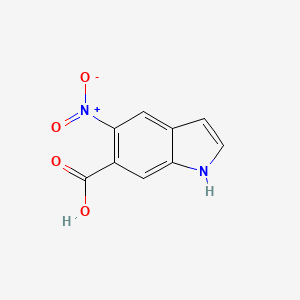
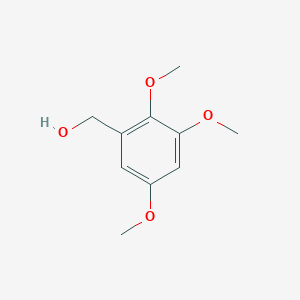
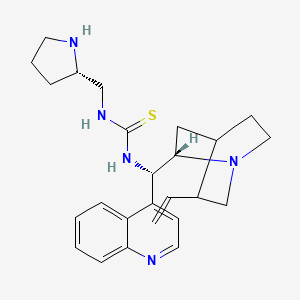
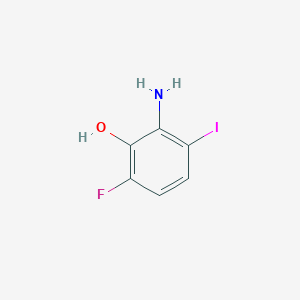

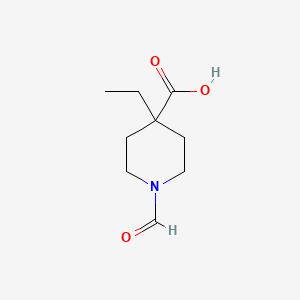
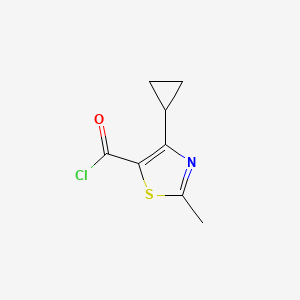

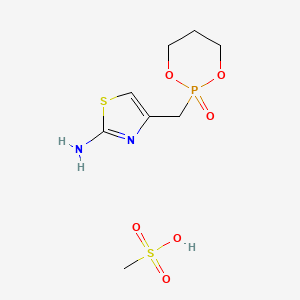
![(5AS,9aR)-1-(Trifluoromethyl)-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine](/img/structure/B12962766.png)
